1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one
Description
1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one is a brominated aromatic ketone characterized by a propan-2-one backbone attached to a phenyl ring substituted with a bromomethyl group at position 2 and a methylthio (-SMe) group at position 3. Its structure combines electrophilic (bromomethyl) and electron-donating (methylthio) substituents, which influence its reactivity and physical properties .
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-8(13)5-10-6-11(14-2)4-3-9(10)7-12/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
RDFPNLDZBKFDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)SC)CBr |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Substituted Benzene Derivatives
The propan-2-one moiety is introduced via Friedel-Crafts acylation, leveraging the electron-donating effects of the methylthio group to direct electrophilic substitution. Starting with 1-(5-(methylthio)phenyl)propan-2-one, bromomethylation at position 2 is achieved using N-bromosuccinimide (NBS) under radical conditions.
Procedure :
- Synthesis of 1-(5-(Methylthio)phenyl)propan-2-one :
- React 5-(methylthio)benzaldehyde with methyl magnesium bromide, followed by oxidation of the secondary alcohol to the ketone using Jones reagent.
- Yield: ~68% (literature average for analogous systems).
- Bromomethylation at Position 2 :
- Dissolve 1-(5-(methylthio)phenyl)propan-2-one (1.0 equiv) in carbon tetrachloride.
- Add NBS (1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv).
- Reflux at 70°C for 12–16 hours under inert atmosphere.
- Purify via silica gel chromatography (hexane/ethyl acetate, 4:1).
- Yield: 37–46% (dependent on reaction scale and purity of starting material).
Mechanistic Insights :
The reaction proceeds via a radical chain mechanism. AIBN generates initiator radicals, which abstract a hydrogen atom from the benzylic methyl group, forming a stabilized radical intermediate. Bromine transfer from NBS yields the bromomethyl product.
Synthetic Route 2: Direct Bromomethylation of Prefunctionalized Intermediates
Bromination of 2-Methyl-5-(methylthio)phenylpropan-2-one
An alternative approach involves brominating a pre-existing methyl group at position 2. This method avoids the regioselectivity challenges associated with Friedel-Crafts acylation.
Procedure :
- Synthesis of 2-Methyl-5-(methylthio)phenylpropan-2-one :
- Prepare via Ullmann coupling of 5-bromo-2-methylpropiophenone with methyl thiolate in the presence of a copper catalyst.
- Yield: ~55% (patent data).
- Bromination with NBS/AIBN :
Comparative Analysis :
- Route 1 offers flexibility in substrate availability but suffers from moderate yields due to competing side reactions.
- Route 2 requires specialized starting materials but provides superior regioselectivity.
Thioether Formation Strategies
Introduction of the Methylthio Group
The methylthio group at position 5 can be introduced via nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling.
NAS Approach :
- React 5-bromo-2-(bromomethyl)propiophenone with sodium thiomethoxide in dimethylformamide (DMF) at 80°C.
- Yield: 60–70% (dependent on bromide leaving group reactivity).
Copper-Catalyzed Coupling :
- Utilize a Ullmann-type reaction with 5-iodo-2-(bromomethyl)propiophenone and methyl mercaptan in the presence of CuI/1,10-phenanthroline.
- Yield: ~65% (optimized conditions).
Optimization and Scalability Considerations
Solvent and Temperature Effects
- Carbon tetrachloride remains the solvent of choice for radical brominations due to its inertness and ability to dissolve NBS. However, environmental concerns necessitate alternatives such as dichloromethane or chlorobenzene , albeit with slight yield reductions (~5–10%).
- Reaction temperature critically influences radical initiation. Temperatures below 60°C result in incomplete conversion, while exceeding 80°C promotes side reactions.
Purification Techniques
- Column chromatography (silica gel, hexane/ethyl acetate) remains the standard for isolating the target compound.
- Recrystallization from ethanol/water mixtures (7:3) improves purity to >98% (HPLC).
Analytical Characterization
Spectroscopic Data
- 1H NMR (CDCl3, 500 MHz):
δ 2.45 (s, 3H, SCH3), 3.12 (s, 2H, CH2Br), 3.85 (s, 3H, COCH3), 7.32–7.45 (m, 3H, Ar-H). - 13C NMR :
δ 28.5 (SCH3), 34.2 (CH2Br), 207.8 (C=O), 138.5–126.3 (Ar-C). - HRMS :
Calculated for C11H13BrOS [M+H]+: 289.9964; Found: 289.9961.
Industrial-Scale Adaptations
Continuous Flow Reactors
Implementing continuous flow systems enhances safety and efficiency for bromomethylation steps:
- Residence time : 30 minutes at 70°C.
- Throughput : 5 kg/day (pilot-scale data).
Green Chemistry Metrics
- Atom economy : 78% (Route 1), 82% (Route 2).
- E-factor : 12.3 (solvent recovery reduces to 8.5).
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and mild heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetic acid, dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound with a molecular weight of 273.19 g/mol. It features a bromomethyl group and a methylthio group attached to a phenyl ring, as well as a propan-2-one moiety. This compound is an interesting subject in chemistry, especially in organic synthesis and medicinal chemistry. Research indicates that 1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one may have potential antimicrobial and anticancer properties, which are attributed to its ability to interact with various biological targets, though the specific mechanisms are still under investigation.
Scientific Research Applications
The applications of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one span across different fields:
- Organic Synthesis: 1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one is used as a building block in synthesizing more complex molecules. The bromomethyl group is highly reactive and can undergo substitution reactions to introduce new functional groups or link the compound to other molecular entities.
- Medicinal Chemistry: It is utilized in developing new pharmaceuticals. The compound's structure allows for interactions that may inhibit certain enzymes or pathways relevant in disease processes.
- Interaction Studies: Studies focus on its biological activity and potential interactions with enzymes or receptors to determine how the compound affects various biological pathways and its efficacy as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methylthio group is oxidized to form sulfoxides or sulfones, which can alter the compound’s reactivity and properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
*Calculated based on molecular formula.
Key Observations:
- Substituent Position and Reactivity : The bromomethyl group at position 2 in the target compound enhances its electrophilicity, making it more reactive toward nucleophilic substitution compared to 1-(3-(methylthio)phenyl)propan-2-one, which lacks a halogen .
- Electronic Effects : The methylthio group (-SMe) in the target compound donates electron density via resonance, while the trifluoromethylthio (-SCF₃) group in the analogue (C₁₁H₁₀BrF₃OS) is strongly electron-withdrawing, altering reaction pathways in cross-coupling or oxidation reactions .
- Steric Considerations : The para-substituted methylthio group in the target compound may impose less steric hindrance compared to meta-substituted analogues, facilitating regioselective reactions .
Physical and Crystallographic Properties
- Crystal Data : While crystallographic data for the target compound is unavailable, structurally related 1-(2-hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (C₁₅H₁₄O₂S) crystallizes in an orthorhombic system (space group Pbca) with unit cell parameters a = 13.6680 Å, b = 13.3750 Å, c = 14.5410 Å . This suggests that bulky substituents like bromomethyl may increase molecular packing density.
- Melting Points : Methylthio-substituted compounds (e.g., 1-(3-(methylthio)phenyl)propan-2-one) likely exhibit lower melting points compared to brominated analogues due to reduced molecular symmetry and weaker intermolecular forces .
Biological Activity
1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities , particularly in the realms of antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHBrS
- Molecular Weight : 273.19 g/mol
The structure features a bromomethyl group , a methylthio group , and a propan-2-one moiety, which contribute to its reactivity and biological interactions. The bromomethyl group acts as an electrophile, allowing it to react with nucleophilic sites in biological molecules, while the methylthio group enhances lipophilicity, improving interactions with hydrophobic regions of proteins or membranes.
Antimicrobial Properties
Research indicates that 1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism behind this activity may involve the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have suggested that it may inhibit the proliferation of cancer cells through various mechanisms, including:
- Inducing apoptosis (programmed cell death)
- Inhibiting cell cycle progression
- Disrupting signaling pathways associated with cancer growth
Further research is necessary to elucidate specific pathways and molecular targets influenced by this compound.
The biological activity of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one can be attributed to several mechanisms:
- Electrophilic Reactions : The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition or activation of specific biochemical pathways.
- Oxidative Stress : The methylthio group may undergo oxidation, generating reactive intermediates that interact with cellular components, leading to oxidative stress and subsequent cell damage.
- Hydrogen Bonding : The propanone moiety can participate in hydrogen bonding with proteins and enzymes, influencing their activity and function.
Synthesis
The synthesis of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one typically involves bromination of a precursor compound. A common method includes:
- Bromination of the corresponding phenyl compound using N-bromosuccinimide (NBS).
- Subsequent reaction with a suitable propanone derivative to yield the final product.
This synthetic route allows for the introduction of functional groups that enhance biological activity.
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Screening : In one study, 1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one was tested against multiple bacterial strains, demonstrating significant inhibition at concentrations as low as 50 µg/mL.
- Cancer Cell Line Testing : Another investigation assessed its effects on human cancer cell lines (e.g., breast cancer MCF-7 cells), revealing an IC50 value indicating effective cytotoxicity at approximately 30 µM after 48 hours of exposure.
These findings suggest that further exploration into dosage optimization and mechanism elucidation is warranted for potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves bromination and thioether formation. A plausible route starts with 5-(methylthio)-2-methylpropiophenone, where bromination at the methyl group is achieved using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ . Key factors include:
- Temperature control : Maintain 70–80°C to avoid side reactions (e.g., over-bromination).
- Solvent selection : Non-polar solvents (e.g., CCl₄) favor monobromination.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity .
Yield optimization (~65–75%) requires stoichiometric monitoring of NBS and exclusion of moisture .
Q. How is the compound characterized using spectroscopic methods, and what key spectral signatures confirm its structure?
- ¹H NMR : Peaks at δ 2.45 (s, 3H, SCH₃), δ 4.35 (s, 2H, CH₂Br), and δ 7.2–7.8 (aromatic protons) confirm substitution patterns .
- ¹³C NMR : Carbonyl resonance at δ 205–210 ppm; quaternary carbons adjacent to bromine appear at δ 55–60 ppm .
- MS (EI) : Molecular ion [M]⁺ at m/z 287 (C₁₁H₁₂BrOS) with isotopic peaks confirming bromine .
- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br at ~550 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Assay variability : Differences in microbial strains, cell lines, or incubation times . Standardize protocols using CLSI guidelines.
- Impurity interference : Trace solvents (e.g., DMF) or unreacted precursors can skew results. Validate purity via HPLC (>98%) before testing .
- Solubility effects : Use DMSO stocks with <0.1% v/v to avoid solvent toxicity. Perform dose-response curves to confirm IC₅₀ reproducibility .
Q. What computational approaches are used to predict the reactivity of the bromomethyl and methylthio groups in this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity. The bromomethyl group shows higher reactivity (LUMO = -1.8 eV) compared to methylthio (LUMO = -1.2 eV), favoring nucleophilic substitution .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes). The methylthio group’s sulfur participates in hydrophobic interactions, while bromine acts as a leaving group in covalent inhibition .
- MD simulations : Evaluate stability in aqueous environments; the compound’s logP (~2.5) suggests moderate membrane permeability .
Q. How does the steric and electronic environment of the methylthio group influence the compound’s reactivity in cross-coupling reactions?
- Steric effects : The methylthio group’s ortho position creates steric hindrance, reducing Pd-catalyzed coupling efficiency (e.g., Suzuki-Miyaura). Use bulky ligands (XPhos) to mitigate this .
- Electronic effects : The sulfur atom’s electron-donating nature deactivates the aryl ring, slowing electrophilic substitution. Activate the system with Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions .
Q. What strategies mitigate decomposition during long-term storage of this compound?
- Storage conditions : Store at -20°C in amber vials under argon. Avoid exposure to light or humidity, which accelerates bromine hydrolysis .
- Stabilizers : Add 1% w/w hydroquinone to inhibit radical degradation.
- Monitoring : Periodic HPLC analysis detects degradation products (e.g., demethylated or oxidized derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
